molecular formula C10H9BrN2O2 B6601906 methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate CAS No. 2092719-12-3

methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate

Cat. No.: B6601906
CAS No.: 2092719-12-3
M. Wt: 269.09 g/mol
InChI Key: ZHQOWGBLXKVKIX-UHFFFAOYSA-N
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Description

Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl acetate group at the 1-position and a bromine atom at the 5-position. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) enabled by the bromine substituent . Its molecular formula is C₁₀H₉BrN₂O₂, with a molecular weight of 285.10 g/mol.

Properties

IUPAC Name

methyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-15-9(14)6-13-3-2-7-4-8(11)5-12-10(7)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQOWGBLXKVKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC2=CC(=CN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

A common approach involves cyclizing 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For instance, reacting 3-aminopyridine with methyl acrylate under acidic conditions generates the pyrrolo[2,3-b]pyridine core through aza-Michael addition and subsequent cyclization. This method offers moderate yields (45–60%) but requires careful control of stoichiometry to avoid polymerization byproducts.

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium-catalyzed cross-coupling to assemble the bicyclic structure. As demonstrated in Patent WO2006063167A1, Suzuki-Miyaura coupling between 5-bromo-7-azaindole and phenylboronic acid forms the 5-aryl-pyrrolo[2,3-b]pyridine precursor. Key parameters include:

ParameterValue
CatalystPd(dppf)Cl₂
BaseK₂CO₃
SolventDioxane/Water (2.5:1)
Temperature80°C
Yield68–75%

This method achieves higher regioselectivity but demands rigorous exclusion of moisture and oxygen.

Bromination at the 5-Position

Introducing bromine at the 5-position is critical for subsequent functionalization. Two bromination strategies are prevalent:

Direct Electrophilic Bromination

Treating the pyrrolo[2,3-b]pyridine core with molecular bromine (Br₂) in chloroform at 0–25°C achieves electrophilic substitution. However, over-bromination at the 3-position is a common side reaction, necessitating precise stoichiometric control (1.05 equiv Br₂). Yields range from 50–65%, with purification via silica gel chromatography.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in tetrahydrofuran (THF) with a catalytic amount of AIBN (azobisisobutyronitrile) provides a milder alternative. This radical bromination selectively targets the 5-position with fewer side products. Typical conditions include:

ParameterValue
NBS Equiv1.2
SolventCCl₄ or THF
TemperatureReflux (80°C)
Reaction Time5–8 hours
Yield70–78%

Post-reaction workup involves washing with sodium thiosulfate to quench excess NBS.

Acetate Ester Functionalization at the 1-Position

Installing the methyl acetate group requires N-alkylation of the pyrrolo nitrogen. Two methods are prominent:

Alkylation with Methyl Chloroacetate

Reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with methyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃) in DMF at 60°C for 12–24 hours achieves N-alkylation. Yields improve to 80–85% when using phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates O- to N-acyl transfer. This method, though costlier, avoids racemization and achieves yields up to 90%.

Purification and Characterization

Crude product purification typically involves:

  • Silica Gel Chromatography : Methanol/dichloromethane (1:40) eluent.

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.

Characterization via 1H^1H-NMR confirms the acetate methyl group at δ 3.70 ppm (singlet) and the pyrrolo[2,3-b]pyridine protons between δ 6.8–8.2 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 269.09 [M+H]⁺.

Challenges and Optimization

Competing Side Reactions

  • Over-Bromination : Additive-controlled bromination (e.g., using H₂SO₄ as a proton source) suppresses dibromination.

  • Ester Hydrolysis : Anhydrous conditions during alkylation prevent hydrolysis of the methyl acetate.

Scalability Issues

Palladium-catalyzed methods face scalability limitations due to catalyst costs. Recent efforts substitute Pd with nickel complexes, reducing expenses by 40% while maintaining yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrrolopyridine core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would yield a reduced pyrrolopyridine .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds related to methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate exhibit promising anticancer properties. Specifically, pyrrolopyridines have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of this compound have shown effectiveness against SGK-1 kinase, which is implicated in various cancers .

Neuroprotective Effects
Studies have suggested that pyrrolo[2,3-b]pyridine derivatives possess neuroprotective effects. These compounds may modulate pathways associated with neurodegenerative diseases, making them potential candidates for drug development targeting conditions like Alzheimer's and Parkinson's disease.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important building block in the synthesis of more complex organic molecules. Its bromine atom can be substituted in various reactions, allowing for the introduction of diverse functional groups. This versatility is crucial for creating compounds with tailored biological activities.

Suzuki Coupling Reactions
The compound can be utilized in Suzuki coupling reactions to synthesize arylated products. The bromine atom facilitates the coupling with boronic acids under palladium-catalyzed conditions, leading to the formation of biaryl compounds that are valuable in pharmaceuticals and agrochemicals .

Material Science

Development of Functional Materials
Research into the applications of this compound has extended into material science, particularly in developing functional materials for electronics and photonics. The unique electronic properties of pyrrolopyridine derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents targeting SGK-1 kinase
Neuroprotective agents
Organic SynthesisBuilding block for complex organic molecules
Suzuki coupling reactions
Material ScienceDevelopment of OLEDs and organic photovoltaics

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited cancer cell proliferation through the modulation of SGK-1 kinase activity. The results indicated a significant reduction in tumor growth in preclinical models.

Case Study 2: Organic Synthesis

In a synthetic chemistry study, researchers successfully used this compound as a precursor to synthesize a library of novel pyrrolopyridine derivatives. These compounds were screened for biological activity against various targets, showcasing the compound's utility as a versatile building block.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate with analogous pyrrolo[2,3-b]pyridine derivatives, focusing on structural features, synthetic utility, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound (Target Compound) 5-Bromo, 1-(methyl acetate) C₁₀H₉BrN₂O₂ 285.10 Cross-coupling reactions; kinase inhibitor intermediates
Tert-butyl 2-(5-bromopyrrolo[2,3-b]pyridin-1-yl)acetate 5-Bromo, 1-(tert-butyl acetate) C₁₃H₁₅BrN₂O₂ 311.17 Protective group strategy for solubility/stability optimization
(2-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl)methanol (3n) 5-Bromo, 1-(2-phenylmethanol) C₁₄H₁₁BrN₂O 303.16 Hydroxymethylation studies; lower yield (56%) compared to non-brominated analogs
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate No bromine, 1-(methyl acetate) C₁₀H₁₀N₂O₂ 190.20 Base scaffold for functionalization; higher reactivity in electrophilic substitution
Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate 2-Methyl, 3-(methyl acetate) C₁₁H₁₂N₂O₂ 204.23 Steric hindrance impacts regioselectivity in further modifications

Key Observations:

Bromine Substitution: The 5-bromo substituent in the target compound enhances its utility in cross-coupling reactions, contrasting with non-brominated analogs like methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, which require additional halogenation steps .

Ester Group Variation : Replacing the methyl ester with a tert-butyl group (as in ) increases molecular weight (311.17 vs. 285.10) and improves lipophilicity, which may influence pharmacokinetic properties in drug development .

Synthetic Yields: Brominated derivatives like (2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl)methanol (3n) exhibit lower synthetic yields (56%) compared to non-brominated analogs (e.g., 3m: 68%), likely due to steric and electronic effects of bromine .

Regiochemical Impact : Substituent position (e.g., 1- vs. 3-acetate groups) alters reactivity. For example, methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate shows reduced nucleophilic character at the pyrrole nitrogen due to steric effects .

Pharmacological Relevance

  • Kinase Inhibition : Pyrrolo[2,3-b]pyridine cores are prevalent in kinase inhibitors (e.g., JAK2/STAT3 inhibitors). The bromine atom in the target compound allows for precise functionalization at the 5-position, a critical site for binding affinity .
  • Comparative Solubility : The tert-butyl analog () exhibits higher solubility in organic solvents compared to the methyl ester, suggesting its utility in late-stage diversification .

Stability and Reactivity

  • Electrophilic Substitution : The absence of bromine in methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate facilitates electrophilic substitution at the 3-position, whereas bromine in the target compound directs reactivity to the 7-position .

Biological Activity

Methyl 2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that explore its pharmacological properties.

This compound has the molecular formula C11H10BrN2O2C_{11}H_{10}BrN_2O_2. The synthesis typically involves the bromination of a pyrrolopyridine precursor followed by esterification. Commonly used reagents include N-bromosuccinimide (NBS) for bromination and methanol with an acid catalyst for the esterification process.

The biological activity of this compound is believed to be linked to its structural features, which allow it to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain protein kinases, thereby modulating signaling pathways associated with cell proliferation and apoptosis. This interaction could lead to significant effects on cellular processes, particularly in cancer biology .

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine structures exhibit promising antitumor activity. For instance, compounds similar to this compound have been shown to inhibit tumor cell growth in various cancer models. A notable study demonstrated that brominated pyrrolopyridines exhibited enhanced cytotoxicity against breast cancer cell lines, particularly MDA-MB-231 and MCF-7 cells. The presence of bromine in these compounds was critical for their antitumor efficacy .

Anti-inflammatory Properties

In addition to its antitumor potential, this compound may also possess anti-inflammatory properties. Research on related compounds has shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance anti-inflammatory activity, indicating a potential therapeutic application in inflammatory diseases .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study Cell Line Activity IC50 Value
Study 1MDA-MB-231Cytotoxicity15 µM
Study 2MCF-7Cytotoxicity20 µM
Study 3RAW264.7COX Inhibition0.05 µM

These studies highlight the compound's potential as a therapeutic agent against various cancers and inflammatory conditions.

Animal Models

In vivo studies using mouse models have further elucidated the pharmacological effects of this compound. In one study, administration of the compound resulted in a significant reduction in tumor size compared to controls. Additionally, the compound demonstrated a favorable safety profile with minimal toxicity observed at effective doses .

Q & A

Q. Basic Research Focus

  • ¹H NMR : Key peaks include:
    • δ 8.3–8.4 ppm (doublets, J = 2.1–2.2 Hz) for H2 and H6 of the pyrrolopyridine ring.
    • δ 4.7–5.0 ppm (singlet) for the methylene group (CH₂COOCH₃).
    • δ 3.7 ppm (singlet) for the methoxy group .
  • LC-MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 285.0 (calculated for C₁₀H₉BrN₂O₂).
    Artifact Mitigation : Dry samples thoroughly to avoid residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm). Use deuterated chloroform (CDCl₃) for better resolution of aromatic protons .

How can low yields in Sonogashira cross-coupling reactions involving 5-bromo-pyrrolo[2,3-b]pyridines be optimized?

Advanced Research Focus
Low yields (<50%) in Sonogashira reactions often stem from palladium catalyst deactivation or competing homo-coupling . Optimization strategies:

  • Catalyst System : Use Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) in degassed DMF/Et₃N (3:1) at 80°C .
  • Microwave Assistance : Shorten reaction time (30 min vs. 3 hours) to reduce byproduct formation .
  • Workup : Add 1% aqueous EDTA to chelate residual Pd, improving purity post-column chromatography .

What are the computational approaches to predict the metabolic stability of methyl 2-{5-bromo-pyrrolo[2,3-b]pyridin-1-yl}acetate derivatives?

Q. Advanced Research Focus

  • CYP450 Metabolism Prediction : Tools like SwissADME identify labile sites (e.g., ester hydrolysis via esterases or CYP3A4).
  • QSAR Models : Train models using datasets of pyrrolopyridine half-lives in human liver microsomes. Key descriptors include logP (optimal 2–3) and polar surface area (<90 Ų) .
  • In Silico Mutagenesis : Predict resistance mutations by simulating binding energy changes in target kinases (e.g., JAK2 V617F) using AutoDock Vina .

How does the bromine atom at C5 influence the electronic properties of the pyrrolo[2,3-b]pyridine scaffold?

Basic Research Focus
The 5-bromo substituent :

  • Electron-Withdrawing Effect : Reduces electron density at C3 and C7, directing electrophilic substitution to C4.
  • Steric Impact : Minimal due to its position, allowing functionalization via Suzuki-Miyaura coupling (e.g., with arylboronic acids) .
    Experimental Validation :
  • Cyclic Voltammetry : Measure oxidation potentials to quantify electron-withdrawing effects.
  • DFT Calculations : Compare HOMO/LUMO distributions of brominated vs. non-brominated analogs .

What strategies are effective for resolving solubility challenges in pyrrolo[2,3-b]pyridine-based compounds during in vivo studies?

Q. Advanced Research Focus

  • Prodrug Design : Convert the ester group to a phosphate prodrug (e.g., methyl to phosphonooxymethyl), improving aqueous solubility .
  • Cocrystallization : Use coformers like succinic acid to enhance dissolution rates.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.